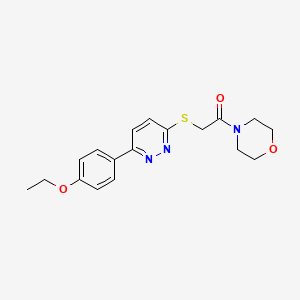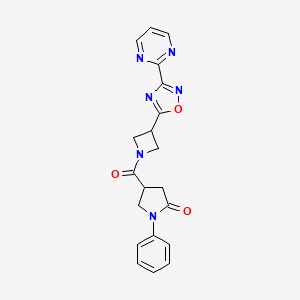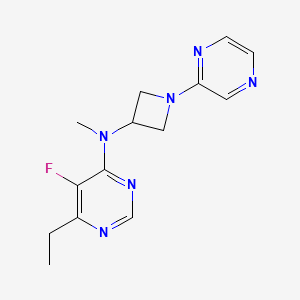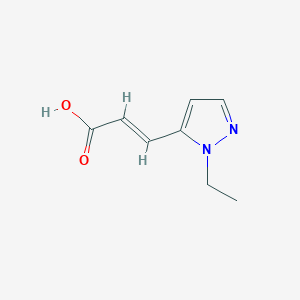![molecular formula C20H24N2O3S B2358078 N-[(4-Phenylpiperidino)carbonyl]-4-methylbenzensulfonamid CAS No. 866150-87-0](/img/structure/B2358078.png)
N-[(4-Phenylpiperidino)carbonyl]-4-methylbenzensulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
The exact mass of the compound (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre strukturellen Merkmale, wie die Sulfonylgruppe und der Piperidinring, kommen häufig in Molekülen mit biologischer Aktivität vor. Beispielsweise wurden sulfonylhaltige Verbindungen wegen ihres potenziellen Einsatzes bei der Behandlung bakterieller Infektionen und Entzündungen untersucht .
Material für die organische Synthese
Die funktionellen Gruppen des Moleküls machen es zu einem wertvollen Material für die organische Synthese. Es kann verwendet werden, um komplexere Moleküle durch Reaktionen wie die Elektrocarboxilierung zu erzeugen, die für die Entwicklung neuer Syntheserouten für die chemische Produktion unerlässlich sind .
Antimikrobielles Mittel
Derivate dieser Verbindung haben sich als vielversprechend als antimikrobielle Mittel erwiesen. Ihre Fähigkeit, das Wachstum verschiedener Bakterien, einschließlich resistenter Stämme, zu hemmen, macht sie zu Kandidaten für die Entwicklung neuer Antibiotika .
Entzündungshemmende Aktivität
Der Sulfonylteil ist ein charakteristisches Merkmal vieler nichtsteroidaler Antirheumatika (NSAR). Verbindungen mit dieser funktionellen Gruppe, einschließlich Derivaten der vorliegenden Verbindung, wurden auf ihre COX-hemmende und entzündungshemmende Aktivität untersucht .
Wirkmechanismus
Target of Action
The primary targets of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideSimilar compounds such as mephedrone (4-mmc) are known to interact with the central nervous system, resulting in psychoactive effects .
Mode of Action
The exact mode of action of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideIt’s worth noting that similar compounds like mephedrone (4-mmc) inhibit the reuptake of monoamines by neurons, decreasing the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
The specific biochemical pathways affected by (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideSimilar compounds like mephedrone (4-mmc) are known to affect the central nervous system, which involves a complex network of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideThe optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .
Result of Action
The specific molecular and cellular effects of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideSimilar compounds like mephedrone (4-mmc) are known to induce hallucinations and stimulate the mind .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamideIt’s worth noting that the action of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the organism .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)21-20(23)22-13-11-19(12-14-22)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYOTOKCPASHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
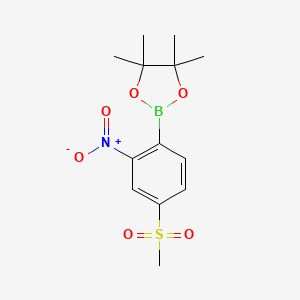
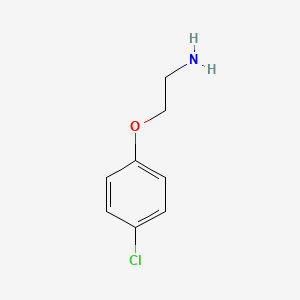
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2357998.png)
![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)
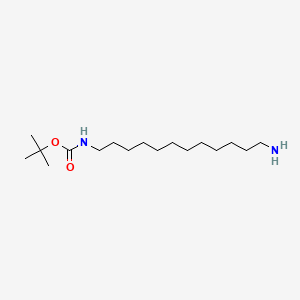
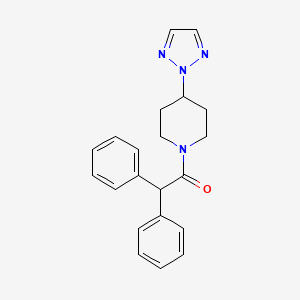
![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
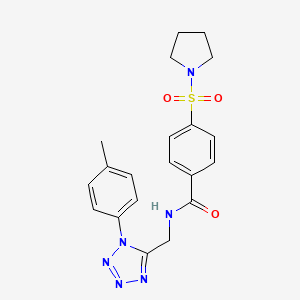
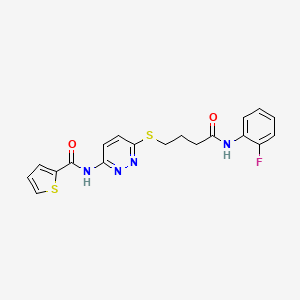
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)
